molecular formula C24H23FN2O6S B2522313 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one CAS No. 1208820-20-5

2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one

Cat. No.: B2522313
CAS No.: 1208820-20-5
M. Wt: 486.51
InChI Key: CJTNFAUDZKUIGY-UHFFFAOYSA-N
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Description

The compound 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one features a spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-fluoro-3-methylphenyl sulfonyl group and a chromen-4-one moiety. This structure combines rigidity from the spirocyclic system with functional groups that influence solubility, binding affinity, and metabolic stability. The sulfonyl group enhances polarity, while the chromen-4-one moiety may contribute to fluorescence or target-specific interactions .

Properties

IUPAC Name

2-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O6S/c1-16-14-17(6-7-19(16)25)34(30,31)27-12-13-32-24(27)8-10-26(11-9-24)23(29)22-15-20(28)18-4-2-3-5-21(18)33-22/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTNFAUDZKUIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one , known for its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H25FN2O4SC_{22}H_{25}FN_{2}O_{4}S with a molecular weight of 432.5 g/mol. Its structure features a spirocyclic framework that is often associated with various biological activities due to its ability to interact with multiple biological targets.

PropertyValue
Molecular FormulaC22H25FN2O4S
Molecular Weight432.5 g/mol
CAS Number923227-03-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated aromatic ring enhances its lipophilicity, facilitating better membrane penetration and target engagement. The sulfonyl group is believed to play a crucial role in modulating the compound's reactivity and biological effects.

Anticancer Activity

Research indicates that compounds similar to 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane) exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that fluorinated benzothiazoles, which share structural similarities, possess potent antiproliferative activity by inducing DNA adduct formation and activating specific cytochrome P450 enzymes (CYP1A1) in sensitive cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various in vitro studies. For instance, related sulfonamide derivatives have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that similar mechanisms may be at play in the biological activity of this compound .

Study 1: Antiproliferative Effects

In a controlled laboratory setting, the compound was tested against several cancer cell lines, including breast and ovarian cancer models. The results demonstrated a dose-dependent inhibition of cell growth, with significant cytotoxicity observed at higher concentrations. This suggests a potential pathway for further development as an anticancer therapeutic.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of structurally related compounds against common pathogens affecting agricultural crops. The findings revealed that certain derivatives exhibited superior activity compared to standard treatments, suggesting that modifications in the sulfonamide group could enhance efficacy .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound is notable for its potential use as a pharmacophore in drug design. The unique spirocyclic structure and the presence of functional groups such as sulfonyl and carbonyl enhance its binding affinity to various biological targets. Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and survival .

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluoro group enhances binding affinity through hydrophobic interactions. This specificity may lead to the development of targeted therapies against various diseases, including cancer .

Anticancer Activity
Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been tested against a variety of human tumor cell lines, demonstrating effective inhibition of cell growth and induction of apoptosis at specific concentrations. The average GI50/TGI values indicate a promising therapeutic index for further development .

Case Studies
Recent research highlighted the compound's efficacy in inhibiting tumor growth in preclinical models. In vitro evaluations revealed that it could effectively target pathways involved in cancer cell survival and proliferation, making it a candidate for further clinical trials .

Comparison with Similar Compounds

Core Structural Features

The spirocyclic framework is a common feature among analogs, but substituents vary significantly:

Compound Name Core Structure Key Substituents
Target Compound 1-oxa-4,8-diazaspiro[4.5]decane 4-fluoro-3-methylphenyl sulfonyl; chromen-4-one
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-... 1-oxa-4,8-diazaspiro[4.5]decane 4-fluoro-3-methylphenyl sulfonyl (no chromen-4-one)
4-(2,4-Difluorobenzoyl)-8-methyl-... 1-oxa-4,8-diazaspiro[4.5]decane 2,4-difluorobenzoyl; carboxylic acid
4-(4-Chloro-2-fluorobenzoyl)-8-methyl-... 1-oxa-4,8-diazaspiro[4.5]decane 4-chloro-2-fluorobenzoyl; carboxylic acid
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-... 1-oxa-4,8-diazaspiro[4.5]decane Dual sulfonyl groups (4-fluorophenyl and mesityl)

Substituent Effects on Properties

  • Sulfonyl vs. This may enhance target binding but reduce membrane permeability .
  • Halogenation : Fluorine atoms improve metabolic stability and hydrophobic interactions. The target compound’s 4-fluoro-3-methylphenyl group balances lipophilicity and steric effects, whereas chloro-fluorobenzoyl analogs () exhibit higher molecular weight and altered electronic properties.
  • Chromen-4-one Moiety : Unique to the target compound, this group may confer fluorescence or π-π stacking interactions absent in other analogs .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight Key Functional Groups Predicted Solubility Bioactivity Notes
Target Compound ~509.5 Sulfonyl, chromen-4-one Moderate Potential enzyme inhibitor; fluorescence possible
4-(2,4-Difluorobenzoyl)-8-methyl-... 366.36 Carboxylic acid High Improved solubility due to -COOH group
4-(4-Chloro-2-fluorobenzoyl)-8-methyl-... 397.81 Carboxylic acid, Cl Moderate Enhanced halogen interactions; possible toxicity
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-... 482.6 Dual sulfonyl Low Reduced bioavailability due to bulkiness

Structural Characterization

  • NMR Analysis : Studies on analogs () reveal that substituent changes (e.g., sulfonyl vs. benzoyl) alter chemical shifts in regions corresponding to the spirocyclic core. For example, dual sulfonyl groups in cause distinct deshielding compared to single substitutions.
  • Crystallography : SHELX software () has been widely used to resolve spirocyclic structures, confirming conformational rigidity and substituent orientation.

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